molecular formula C9H15N3 B3303579 [(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride CAS No. 921074-88-6

[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride

Cat. No.: B3303579
CAS No.: 921074-88-6
M. Wt: 165.24
InChI Key: KRRRBVLCBDSKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride (CAS: 921074-88-6) is a pyrimidine-based organic compound featuring a methylamine group attached to a 2-isopropylpyrimidin-4-ylmethyl scaffold. This dihydrochloride salt is characterized by its high purity (≥95%) and molecular formula C9H16N3·2HCl, with a molecular weight of 215.16 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(2)9-11-5-4-8(12-9)6-10-3/h4-5,7,10H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRRBVLCBDSKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride typically involves the alkylation of a pyrimidine derivative. One common method includes the reaction of 2-isopropylpyrimidine with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Adsorption and Surface Interactions

While direct data on the target compound’s adsorption behavior is lacking, studies on methylamine cations (e.g., methyl quaternary amines) suggest that alkyl chain length significantly affects surface interactions. For example:

  • Methylamine derivatives exhibit higher adsorption energy on kaolinite Si-O surfaces compared to Al-OH surfaces (-42.1 kcal/mol vs. -35.6 kcal/mol) .
  • Ethyl-substituted analogs may display reduced adsorption stability due to increased steric hindrance, as inferred from trends in similar systems .

Pharmaceutical Relevance

  • In contrast, the pyrazole-based analog () is explicitly noted for its role in synthesizing therapies for neurological disorders, leveraging its smaller heterocyclic ring for enhanced blood-brain barrier penetration .

Research and Commercial Considerations

  • Regulatory and Safety Data: Limited hazard information is available for these compounds, underscoring the need for further toxicological profiling.

Biological Activity

The compound [(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride is a derivative of pyrimidine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₈H₁₄Cl₂N₄
  • Molecular Weight : 211.13 g/mol
  • CAS Number : [Not specified in the search results]

Antiproliferative Activity

Research has indicated that compounds similar to [(2-Isopropylpyrimidin-4-yl)methyl]methylamine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on structurally related compounds showed varying degrees of cytotoxicity against breast cancer cell lines, with some derivatives achieving low IC50 values, indicating potent activity .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-70.56
Compound BU93746
Compound CMCF-7560

The mechanism by which these compounds exert their effects is believed to involve the inhibition of key cellular pathways associated with cell proliferation and survival. For example, some studies suggest that these compounds may inhibit histone deacetylases or modulate kinase activity, which are critical for cancer cell cycle regulation .

Inflammatory and Autoimmune Diseases

Recent findings also suggest that compounds within this chemical class may have applications in treating inflammatory and autoimmune diseases. They may act by modulating pro-inflammatory cytokines and promoting anti-inflammatory pathways, thus presenting a dual therapeutic potential for both cancer and inflammatory conditions .

Study on Cancer Cell Lines

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including:

  • MCF-7 (Breast Cancer) : Exhibited significant growth inhibition at concentrations as low as 0.56 µM.
  • U937 (Leukemia) : Showed a notable decrease in viability at higher concentrations.

These findings underscore the compound's potential as an anticancer agent.

Applications in Inflammatory Conditions

A case study highlighted the efficacy of similar compounds in reducing inflammation in models of autoimmune diseases. The modulation of SIK proteins was identified as a promising target for therapeutic intervention, suggesting that these compounds could be beneficial in managing conditions such as rheumatoid arthritis or multiple sclerosis .

Future Directions

The ongoing research into this compound is promising. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety.
  • Clinical Trials : Initiating clinical trials to assess the compound's effectiveness in humans for both cancer and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride, and how can reaction conditions be optimized for purity?

  • Methodology : The synthesis of methylamine derivatives often involves nucleophilic substitution or reductive amination. For this compound, a plausible route is the reaction of 2-isopropylpyrimidine-4-carbaldehyde with methylamine under reducing conditions (e.g., NaBH₄ or H₂/Pd-C), followed by hydrochlorination with HCl gas or concentrated HCl in a non-aqueous solvent. Evidence from methylamine hydrochloride synthesis (reaction of formaldehyde with ammonium chloride) suggests controlling stoichiometry and pH is critical to minimize byproducts . Post-synthesis, recrystallization in ethanol/water mixtures can enhance purity. Monitor intermediates via TLC or LC-MS to optimize yield.

Q. How should researchers validate the identity and purity of this compound?

  • Methodology :

  • Structural Confirmation : Use ¹H/¹³C NMR to verify the pyrimidine ring protons (δ 8.5–9.5 ppm for aromatic protons) and methyl/isopropyl groups (δ 1.0–1.5 ppm). IR spectroscopy can confirm N-H stretches (~3300 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
  • Purity Assessment : Employ HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards. The International Pharmacopoeia recommends testing for sulfated ash (<1.0 mg/g), heavy metals (<20 μg/g via Method A), and chloride content (via silver nitrate titration) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodology : The dihydrochloride salt is hygroscopic; store desiccated at 2–8°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect hydrolysis or oxidation products. Evidence from similar dihydrochloride salts recommends monitoring pH in solution (target pH 4–6 for stability) .

Advanced Research Questions

Q. How do adsorption properties of this compound influence its behavior in heterogeneous catalysis or solid-phase extraction?

  • Methodology : Computational models (e.g., DFT) can predict adsorption energies on surfaces like kaolinite, as seen in methylamine cation studies. Experimentally, use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to measure adsorption kinetics on silica or alumina. Reference Table 2 from adsorption energy studies on methylamine derivatives, which show higher stability on Si-O surfaces than Al-OH surfaces .

Q. What strategies resolve contradictions in biological activity data for this compound, particularly in receptor binding assays?

  • Methodology : If inconsistent activity is observed (e.g., dopamine receptor binding), validate assay conditions:

  • Receptor Specificity : Use competitive binding assays with selective antagonists (e.g., L-741,626 for D4 receptors) .
  • Solvent Effects : Ensure DMSO concentrations are <0.1% to avoid artifactual inhibition.
  • Salt Form Interference : Compare freebase and dihydrochloride forms, as protonation states affect membrane permeability.

Q. How can impurity profiling be systematically conducted for this compound, and what analytical techniques are most effective?

  • Methodology :

  • For Process-Related Impurities : Use LC-MS/MS to detect intermediates (e.g., unreacted 2-isopropylpyrimidine) or degradation products. Reference EP/BP guidelines for impurity quantification (e.g., ≤0.15% for any single impurity) .
  • For Counterion Analysis : Ion chromatography quantifies chloride content (target 28–32% w/w for dihydrochloride salts) .

Q. What computational approaches predict the compound’s interactions with biological targets, such as enzymes or ion channels?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses in pyrimidine-binding pockets (e.g., kinases).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Compare results with experimental IC₅₀ values from kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride
Reactant of Route 2
[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.